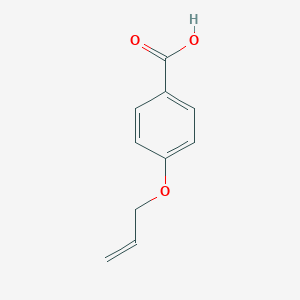

4-(Allyloxy)benzoic acid

Overview

Description

4-(Allyloxy)benzoic acid is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allyloxy)benzoic acid typically involves the allylation of 4-hydroxybenzoic acid. One common method includes the reaction of 4-hydroxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-(Allyloxy)benzoic acid undergoes various chemical reactions, including:

Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Allyl bromide in the presence of a base like potassium carbonate.

Major Products:

Oxidation: Formation of 4-formylbenzoic acid or 4-carboxybenzoic acid.

Reduction: Formation of 4-(allyloxy)benzyl alcohol.

Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-(Allyloxy)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Allyloxy)benzoic acid involves its interaction with specific molecular targets. The allyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

4-Hydroxybenzoic acid: Lacks the allyloxy group, making it less reactive in certain chemical transformations.

4-Methoxybenzoic acid: Contains a methoxy group instead of an allyloxy group, leading to different reactivity and applications.

4-(Butyloxy)benzoic acid: Has a butyloxy group, which affects its solubility and reactivity compared to the allyloxy derivative.

Uniqueness: 4-(Allyloxy)benzoic acid is unique due to the presence of the allyloxy group, which imparts distinct reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name |

4-prop-2-enoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDWKSVZHZNBLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332726 | |

| Record name | 4-(allyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27914-60-9 | |

| Record name | 4-(allyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(prop-2-en-1-yloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 4-(allyloxy)benzoic acid in liquid crystalline materials?

A1: this compound acts as a key building block for synthesizing liquid crystalline monomers and polymers. [, , , ] Its structure, featuring a rigid benzene ring and a flexible allyloxy side chain, contributes to the self-assembly and mesomorphic behavior observed in these materials.

Q2: How does this compound influence the thermal properties of liquid crystalline polymers?

A2: Studies have shown that incorporating this compound into polymers can impact their thermal transitions. For example, increasing the content of a mesogenic monomer derived from this compound led to a decrease in glass transition temperature (Tg) and a wider liquid crystalline range (ΔT) in polysiloxane polymers. [] This suggests that the compound can enhance the flexibility and thermal stability of these materials.

Q3: Can you provide examples of how this compound has been incorporated into different liquid crystalline systems?

A3: Certainly. Researchers have successfully used this compound in various ways:

- Side-chain polymers: It's been grafted onto polysiloxane backbones to create side-chain liquid crystalline polymers. These polymers exhibited cholesteric phases and showed potential for luminescent applications. []

- Bismaleimide resins: this compound, in its ester form (4,4’-bis(4-allyloxy benzoic acid) phenyl ester), has been used to modify bismaleimide resins. This modification resulted in improved thermal stability, flexural strength, and impact resistance of the resulting materials. []

Q4: What analytical techniques are commonly used to characterize this compound and its derivatives in materials?

A4: Several techniques are essential:

- Spectroscopy: Fourier transform infrared (FTIR) spectroscopy and 1H NMR spectroscopy are used to confirm the chemical structure and identify characteristic functional groups. [, , ]

- Thermal analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) help determine thermal transitions (like Tg and melting point) and thermal stability of the materials. [, , ]

- Microscopy: Polarized optical microscopy (POM) is crucial for observing the characteristic textures of liquid crystalline phases formed by these materials. [, ]

- X-ray Diffraction: Wide-angle X-ray diffraction provides insights into the molecular arrangement and degree of order within the liquid crystalline phases. [, ]

Q5: What are the potential advantages of incorporating this compound into materials beyond liquid crystal properties?

A5: Beyond its role in liquid crystal formation, this compound's incorporation can lead to:

- Enhanced mechanical properties: As demonstrated in the bismaleimide resin example, it can improve flexural strength and impact resistance. []

- Luminescence: When used in conjunction with lanthanide ions, polymers containing this compound derivatives exhibited significant luminescent properties, opening possibilities for applications in displays and sensors. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.